Ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 2-methyl-5-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazolo-pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in cellular processes such as inflammation and stress responses. The compound interacts with the active residues of these proteins, leading to changes in their function .
Mode of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis, and the NF-kB inflammatory pathway . These pathways are involved in various cellular processes, including inflammation, stress responses, and cell death. By inhibiting these pathways, the compound can potentially prevent or slow the progression of neurodegenerative diseases .
Pharmacokinetics
Its neuroprotective and anti-inflammatory effects suggest that it may have good bioavailability and can effectively reach its target sites in the body .
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity . It reduces the production of inflammatory mediators like NO and TNF-α, and decreases the expression of stress and apoptosis markers . These effects can potentially protect neurons from damage and death, making this compound a potential therapeutic agent for neurodegenerative diseases .
Preparation Methods
The synthesis of Ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of enaminonitriles with benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .
Scientific Research Applications
Ethyl 2-methyl-5-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to Ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate include other triazolo-pyrimidine derivatives and pyrimido[4,5-d]pyrimidines. These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their biological activities and applications . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological properties.
Properties
IUPAC Name |
ethyl 2-methyl-5-phenyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-3-27-19(26)16-17(14-8-5-4-6-9-14)23-20-22-13(2)24-25(20)18(16)15-10-7-11-21-12-15/h4-12,18H,3H2,1-2H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROCTOJQMHESDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CN=CC=C3)C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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